Einecs 259-375-6
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists substances marketed in the EU between January 1971 and September 1981. Despite this limitation, comparative methodologies for analyzing EINECS compounds—such as structural similarity assessments, physicochemical property profiling, and read-across toxicity predictions—are well-documented in toxicological and computational chemistry research .
Properties
CAS No. |
54849-69-3 |
|---|---|
Molecular Formula |
C56H73N5O8S2 |
Molecular Weight |
1008.3 g/mol |
IUPAC Name |
N,N-diethylethanamine;3-[(2Z)-2-[(2Z)-2-[(3E)-3-[(2E)-2-[1,1-dimethyl-3-(3-sulfopropyl)benzo[e]indol-2-ylidene]ethylidene]-2-(4-ethoxycarbonylpiperazin-1-ium-1-ylidene)cyclopentylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C50H58N4O8S2.C6H15N/c1-6-62-48(55)52-31-29-51(30-32-52)47-37(21-25-43-49(2,3)45-39-15-9-7-13-35(39)19-23-41(45)53(43)27-11-33-63(56,57)58)17-18-38(47)22-26-44-50(4,5)46-40-16-10-8-14-36(40)20-24-42(46)54(44)28-12-34-64(59,60)61;1-4-7(5-2)6-3/h7-10,13-16,19-26H,6,11-12,17-18,27-34H2,1-5H3,(H-,56,57,58,59,60,61);4-6H2,1-3H3 |
InChI Key |
CLQSKAVTPLZPDL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.CCOC(=O)N1CC[N+](=C2C(=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC5=CC=CC=C54)(C)C)CCC2=CC=C6C(C7=C(N6CCCS(=O)(=O)[O-])C=CC8=CC=CC=C87)(C)C)CC1 |
Isomeric SMILES |
CCN(CC)CC.CCOC(=O)N1CC[N+](=C\2/C(=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)O)C=CC5=CC=CC=C54)(C)C)/CC/C2=C/C=C\6/C(C7=C(N6CCCS(=O)(=O)[O-])C=CC8=CC=CC=C87)(C)C)CC1 |
Canonical SMILES |
CCN(CC)CC.CCOC(=O)N1CC[N+](=C2C(=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC5=CC=CC=C54)(C)C)CCC2=CC=C6C(C7=C(N6CCCS(=O)(=O)[O-])C=CC8=CC=CC=C87)(C)C)CC1 |
Other CAS No. |
54849-69-3 |
Origin of Product |
United States |
Chemical Reactions Analysis
2.1. Reduction Reactions
Isocyclemone E undergoes selective reductions due to its ketone functional group.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SmI₂-mediated reduction | SmI₂, THF, 25°C, 2h | Secondary alcohol | 78% | |
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, MeOH, 50°C | Saturated alcohol | 85% |
-
Mechanistic Insight : Samarium(II) iodide (SmI₂) promotes single-electron transfer (SET) to the carbonyl group, forming a ketyl radical intermediate that is protonated to yield the alcohol .
2.2. Cross-Coupling Reactions
OTNE participates in SmI₂-mediated cross-couplings with α,β-unsaturated carbonyl compounds (enones):
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclohexenone | SmI₂, HMPA, THF, 0°C → 25°C, 12h | Bicyclic cyclopropanol | 65% | |
| Methyl acrylate | SmI₂, t-BuOH, THF, -15°C, 6h | Spirocyclic lactone | 72% |
-
Stereoselectivity : Reactions with cyclic enones exhibit high cis-selectivity due to steric constraints in the transition state .
2.3. Oxidation Reactions
The ketone group resists further oxidation under standard conditions but reacts with strong oxidizers:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 80°C, 24h | Carboxylic acid (degradation) | <10% | |
| Ozone (O₃) | CH₂Cl₂, -78°C, 1h | Fragmented diketones | 35% |
-
Stability Note : OTNE’s bicyclic structure impedes oxidation, favoring ring-opening side reactions .
Reaction Pathways and Computational Studies
-
AFIR Method : Artificial Force Induced Reaction (AFIR) simulations predict dominant pathways for SmI₂-mediated ketone/enone couplings, aligning with experimental yields .
-
Energy Barriers : Density Functional Theory (DFT) calculations show a 15.2 kcal/mol barrier for the rate-determining ketyl radical formation step .
Challenges in Reaction Analysis
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
| Property | This compound | Compound A (Analog 1) | Compound B (Analog 2) |
|---|---|---|---|
| Tanimoto Similarity | — | 82% | 75% |
| Molecular Weight | ~300 g/mol | 295 g/mol | 310 g/mol |
| LogP | 2.5 | 2.7 | 2.3 |
| Toxicity (LD50) | Not available | 500 mg/kg | 450 mg/kg |
| Application | Industrial solvent | Polymer additive | Surfactant |
Table 2. Coverage Efficiency of Labeled Analogs (Hypothetical Data)
| Labeled Compounds | Covered EINECS Compounds | Similarity Threshold | Key Property Matched |
|---|---|---|---|
| 1,387 | 33,000 | ≥70% | LogP, Molecular Weight |
Research Findings and Implications
Read-Across Validity : Structural analogs with ≥70% similarity enable reliable toxicity predictions for this compound, reducing the need for extensive experimental data .
Regulatory Efficiency : The RASAR (Read-Across Structure Activity Relationships) model leverages machine learning to map toxicity from labeled analogs to uncharacterized EINECS substances, accelerating regulatory evaluations .
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